molecular formula C6H7NOS B160136 1-(1,3-Thiazol-4-yl)propan-1-one CAS No. 129425-74-7

1-(1,3-Thiazol-4-yl)propan-1-one

Cat. No.: B160136
CAS No.: 129425-74-7
M. Wt: 141.19 g/mol
InChI Key: FRDBSJNXMBGYRA-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-4-yl)propan-1-one is a heterocyclic organic compound featuring a propan-1-one moiety attached to the 4th position of a 1,3-thiazole ring. The thiazole core contains sulfur and nitrogen atoms, contributing to its electronic and reactivity profile. This compound is of interest in medicinal chemistry and materials science due to the versatility of the thiazole scaffold in drug design and functional materials.

Properties

CAS No.

129425-74-7

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

1-(1,3-thiazol-4-yl)propan-1-one

InChI

InChI=1S/C6H7NOS/c1-2-6(8)5-3-9-4-7-5/h3-4H,2H2,1H3

InChI Key

FRDBSJNXMBGYRA-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CSC=N1

Canonical SMILES

CCC(=O)C1=CSC=N1

Synonyms

1-Propanone, 1-(4-thiazolyl)-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,3-Thiazol-4-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of thiazole with propanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Thiazol-4-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazolyl Propan-1-one Derivatives

Key Compounds:

1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one (CAS 1597909-15-3) Molecular formula: C₇H₁₀N₂OS Molecular weight: 170.23 g/mol Substituents: Aminomethyl group at the 2nd position of the thiazole ring. Applications: Limited data, but the aminomethyl group may enhance solubility and biological interactions.

1-(4-Methyl-1,3-thiazol-2-yl)propan-1-one (CAS 13679-83-9) Molecular formula: C₇H₉NOS Molecular weight: 155.22 g/mol Substituents: Methyl group at the 4th position of the thiazole ring. Applications: Used in synthetic chemistry; the methyl group likely increases hydrophobicity.

Table 1: Structural and Physical Comparison
Compound Thiazole Substituent Position Molecular Weight (g/mol) Key Functional Groups Notable Properties
1-(1,3-Thiazol-4-yl)propan-1-one 4th (no substituent) ~155* Ketone, thiazole Data inferred from analogs
1-[2-(Aminomethyl)-...propan-1-one 2nd (aminomethyl) 170.23 Ketone, aminomethyl Higher polarity (vs. methyl)
1-(4-Methyl-1,3-thiazol-2-yl)... 2nd (ketone), 4th (methyl) 155.22 Ketone, methyl Increased hydrophobicity

*Estimated based on .

Key Observations :

  • Substituent Position : The 4th-position thiazole derivatives (target compound and ) exhibit lower molecular weights compared to 2nd-position analogs ().

Comparison with Non-Thiazole Heterocyclic Propan-1-one Derivatives

A. Pyridine-Based Propan-1-ones ()

Compounds like 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158) and analogs feature pyridine rings instead of thiazole.

  • Structural Differences : Pyridine lacks sulfur, altering electronic properties and metabolic pathways.
B. Chalcone-Thiazole Hybrid ()

(E)-1-(4-Methyl-2-phenylthiazol-5-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one

  • Structural Features : Thiazol-5-yl (vs. 4th position) with conjugated chalcone system.
  • Properties : Melting point 172–174°C; IR peaks at 1650 cm⁻¹ (ketone C=O stretch) .
  • Applications : Antioxidant activity, highlighting the role of extended conjugation in redox properties.
C. Cathinone Derivatives ()

4-Fluoromethcathinone (4-FMC)

  • Structure: (R/S)-1-(4-fluorophenyl)-2-(methylamino)propan-1-one.
  • Key Differences: Amino substituent and fluorophenyl group confer CNS activity, unlike thiazole derivatives.
  • Physicochemical Properties : Water-soluble hydrochloride salt with temporary color changes during synthesis .

Critical Insights :

  • Thiazole vs. Pyridine: Thiazole’s sulfur atom may reduce genotoxicity risks compared to pyridine derivatives .
  • Substituent Effects : Electron-withdrawing groups (e.g., ketone) and conjugated systems (e.g., chalcone) enhance stability and bioactivity .

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